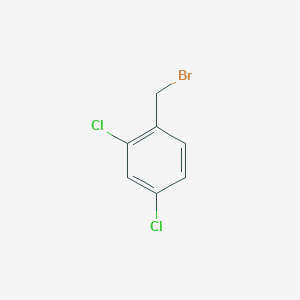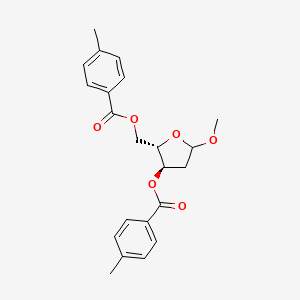
邻羟基阿托伐他汀
描述
o-Hydroxyatorvastatin is a metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form two active metabolites: o-hydroxyatorvastatin and p-hydroxyatorvastatin . These metabolites contribute significantly to the overall pharmacological activity of atorvastatin by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .
科学研究应用
o-Hydroxyatorvastatin has several scientific research applications, including:
作用机制
o-Hydroxyatorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, o-hydroxyatorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . The molecular targets and pathways involved in this mechanism include the binding of o-hydroxyatorvastatin to the active site of HMG-CoA reductase, preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonate .
Similar Compounds:
p-Hydroxyatorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.
Atorvastatin Lactone: An inactive metabolite formed by the lactonization of atorvastatin.
Rosuvastatin: A different statin with a similar mechanism of action but different metabolic pathways.
Uniqueness: o-Hydroxyatorvastatin is unique due to its specific hydroxylation at the ortho position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and statins . Its ability to scavenge free radicals and inhibit LDL oxidation further enhances its therapeutic potential .
安全和危害
生化分析
Biochemical Properties
Orthohydroxyatorvastatin plays a vital role in biochemical reactions, particularly in the inhibition of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This compound interacts with various biomolecules, including enzymes and proteins. The primary interaction is with HMG-CoA reductase, where orthohydroxyatorvastatin binds to the active site, inhibiting the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis . Additionally, orthohydroxyatorvastatin may interact with other proteins involved in lipid metabolism, contributing to its lipid-lowering effects.
Cellular Effects
Orthohydroxyatorvastatin exerts several effects on different cell types and cellular processes. In hepatocytes, it reduces cholesterol synthesis by inhibiting HMG-CoA reductase, leading to decreased intracellular cholesterol levels . This reduction triggers an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream. Orthohydroxyatorvastatin also influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to improve endothelial function, stabilize atherosclerotic plaques, and reduce oxidative stress .
Molecular Mechanism
The molecular mechanism of orthohydroxyatorvastatin involves competitive inhibition of HMG-CoA reductase. By binding to the enzyme’s active site, orthohydroxyatorvastatin prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates LDL receptors on hepatocytes, promoting the clearance of LDL cholesterol from the blood. Additionally, orthohydroxyatorvastatin may exert pleiotropic effects, such as improving endothelial function and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of orthohydroxyatorvastatin can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that orthohydroxyatorvastatin maintains its lipid-lowering effects over extended periods, although the degree of inhibition may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated sustained reductions in cholesterol levels and improvements in endothelial function with continuous administration .
Dosage Effects in Animal Models
The effects of orthohydroxyatorvastatin in animal models vary with different dosages. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects . At higher doses, orthohydroxyatorvastatin may exhibit toxic effects, including hepatotoxicity and muscle toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but may lead to adverse outcomes .
Metabolic Pathways
Orthohydroxyatorvastatin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism produces both active and inactive metabolites, with orthohydroxyatorvastatin being one of the major active forms. The compound’s metabolic pathways also involve lactonization, where it can be converted to its lactone form, which is less active . These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of orthohydroxyatorvastatin.
Transport and Distribution
Orthohydroxyatorvastatin is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by hepatocytes via active transport processes . The compound can also interact with transport proteins, such as P-glycoprotein, which may influence its distribution and accumulation in different tissues . The transport and distribution of orthohydroxyatorvastatin are crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of orthohydroxyatorvastatin is primarily within the endoplasmic reticulum and cytoplasm of hepatocytes . This localization is essential for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and function within cells . Understanding the subcellular distribution of orthohydroxyatorvastatin provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-hydroxyatorvastatin involves the hydroxylation of atorvastatin. This process is typically carried out using cytochrome P450 enzymes in vitro or in vivo.
Industrial Production Methods: Industrial production of o-hydroxyatorvastatin follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using chromatographic techniques to obtain high-purity o-hydroxyatorvastatin .
化学反应分析
Types of Reactions: o-Hydroxyatorvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion from the body .
Common Reagents and Conditions:
Oxidation: o-Hydroxyatorvastatin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of o-hydroxyatorvastatin, which are further metabolized and excreted from the body .
属性
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPKFICAYVHHM-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214217-86-4 | |
| Record name | Orthohydroxyatorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORTHOHYDROXYATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the pharmacokinetic profile of orthohydroxyatorvastatin?
A2: Studies show that orthohydroxyatorvastatin exhibits favorable pharmacokinetic properties. In a study on cockatiels, after a single oral dose of atorvastatin, orthohydroxyatorvastatin reached its maximum plasma concentration (Cmax) of 68.8 ng/mL within 3 hours (tmax) and displayed a terminal half-life of 4.6 hours. [] In humans, population pharmacokinetic modeling revealed that the clearance of orthohydroxyatorvastatin, similar to atorvastatin, is influenced by body weight, aligning with observations in adults. []
Q2: Are there analytical methods available to specifically quantify orthohydroxyatorvastatin in biological samples?
A3: Yes, several analytical methods have been developed for accurate and sensitive quantification of orthohydroxyatorvastatin in biological samples like plasma. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Researchers have utilized techniques such as solid-phase extraction for sample preparation to isolate the analyte of interest. [] These methods enable the study of orthohydroxyatorvastatin's pharmacokinetic properties and its role in atorvastatin's overall therapeutic effect.
Q3: How does the structure of orthohydroxyatorvastatin compare to atorvastatin, and what is its molecular formula and weight?
A4: Orthohydroxyatorvastatin is a metabolite of atorvastatin, meaning it is formed from atorvastatin within the body, primarily via cytochrome P450 enzymes, especially CYP3A4. While the provided research articles don't delve into the detailed structural comparison, orthohydroxyatorvastatin is characterized by the addition of a hydroxyl group (-OH) to the atorvastatin molecule. [] Although the articles don't explicitly state the molecular formula and weight of orthohydroxyatorvastatin, they mention the mass-to-charge ratio (m/z) used for its detection in mass spectrometry, indicating a molecular ion with m/z 575. [, ]
Q4: What is the significance of studying orthohydroxyatorvastatin alongside atorvastatin?
A5: As a major active metabolite of atorvastatin, understanding the pharmacokinetics and pharmacodynamics of orthohydroxyatorvastatin is crucial for comprehending the overall therapeutic effect of atorvastatin. [, ] Studying orthohydroxyatorvastatin can provide valuable insights into potential drug-drug interactions, individual variability in response to atorvastatin treatment, and potential long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















